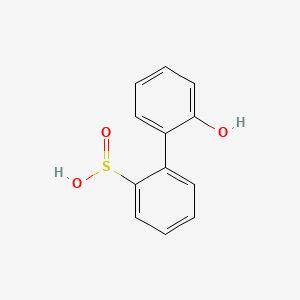

2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid

描述

Structure

3D Structure

属性

分子式 |

C12H10O3S |

|---|---|

分子量 |

234.27 g/mol |

IUPAC 名称 |

2-(2-hydroxyphenyl)benzenesulfinic acid |

InChI |

InChI=1S/C12H10O3S/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16(14)15/h1-8,13H,(H,14,15) |

InChI 键 |

HPKSNFTYZHYEKV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2S(=O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2S(=O)O)O |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 2'-Hydroxy-1,1'-biphenyl Skeleton

The formation of the C-C bond linking the two phenyl rings is the critical step in creating the biphenyl (B1667301) backbone. Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. More recently, direct C-H functionalization has emerged as an alternative, atom-economical strategy.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of biaryl compounds, including hydroxylated biphenyls. gre.ac.ukrsc.org The Suzuki-Miyaura and Negishi couplings are among the most widely used due to their functional group tolerance and high yields. researchgate.netorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an arylboronic acid or its ester with an aryl halide or triflate, catalyzed by a palladium(0) complex. gre.ac.ukrsc.org For the synthesis of a 2'-hydroxybiphenyl skeleton, this could involve coupling a 2-halophenol derivative with a phenylboronic acid, or a 2-hydroxyphenylboronic acid derivative with an aryl halide. The development of specialized ligands has enabled the coupling of sterically hindered substrates, which is essential for forming ortho-substituted biphenyls. acs.orgnih.gov An enantioselective Suzuki-Miyaura coupling has been developed for creating axially chiral 2,2′-biphenols using an enantiopure sulfonated SPhos ligand, highlighting the advanced state of this methodology. acs.orgnih.gov

The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its high reactivity and tolerance of a wide array of functional groups. numberanalytics.comorgsyn.org The preparation of unsymmetrical biaryls was one of the first successful applications of the Negishi coupling. organic-chemistry.org Its scope includes the coupling of sp², sp³, and sp carbon atoms, making it highly versatile for complex molecule synthesis. wikipedia.org

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Arylboronic acid or ester | Organozinc halide |

| Catalyst | Palladium(0) complexes | Palladium(0) or Nickel complexes wikipedia.org |

| Advantages | Boronic acids are often stable, commercially available, and have low toxicity. Tolerant to aqueous conditions. gre.ac.uk | High reactivity and functional group tolerance. numberanalytics.comorgsyn.org Organozinc reagents are generally more reactive than organoborons. |

| Disadvantages | Can be sensitive to steric hindrance near the coupling site. | Organozinc reagents are moisture and air-sensitive, often requiring in situ preparation. organic-chemistry.org |

| Key Application | Widely used for a vast range of biaryl syntheses, including in medicinal chemistry and materials science. gre.ac.ukresearchgate.net | Effective for complex syntheses where mild conditions and high functional group tolerance are critical. wikipedia.orgnumberanalytics.com |

Direct C-H functionalization has emerged as a powerful, step-economical alternative to classical cross-coupling. This approach avoids the pre-functionalization of starting materials (like conversion to halides or organometallics) by directly activating a C-H bond.

For the synthesis of hydroxylated biphenyls, a directing group can be used to guide a metal catalyst to a specific C-H bond for functionalization. The phenolic hydroxyl group itself can act as a directing group. For instance, a palladium-catalyzed C-H alkenylation of 2-arylphenols has been demonstrated, where the hydroxyl group directs the functionalization to the 2'-position of the adjacent aryl ring. nih.gov

Furthermore, a novel method for synthesizing 2,2′-biphenols involves the direct, palladium-catalyzed C(sp²)–H hydroxylation of [1,1′-biphenyl]-2-ols. rsc.orgresearchgate.net In this reaction, the existing hydroxyl group on one ring directs the installation of a second hydroxyl group onto the ortho-position of the other ring, using an oxidant like tert-butyl hydroperoxide (tBuOOH). rsc.orgresearchgate.net This strategy showcases the potential to build the desired 2'-hydroxy-1,1'-biphenyl skeleton from a simpler 2-phenylphenol (B1666276) precursor. Remote C-H functionalization of biphenyl derivatives, directed by other functional groups like nitriles, has also been developed, further expanding the toolkit for modifying biphenyl scaffolds. escholarship.orgnih.gov

Introduction of the Sulfinic Acid Moiety

Once the hydroxylated biphenyl core is established, the next critical step is the introduction of the sulfinic acid group (-SO₂H) at the 2-position.

A highly efficient method for forming aryl sulfinates involves the palladium-catalyzed reaction of arylboronic acids with a sulfur dioxide surrogate. A redox-neutral, phosphine-free transformation has been developed using a simple Pd(OAc)₂ catalyst in combination with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govresearchgate.net This reaction rapidly converts aryl, heteroaryl, and even alkenyl boronic acids into their corresponding sulfinate salts or sulfinic acids in high yields. nih.govresearchgate.net This method is particularly attractive as it allows for a one-pot, two-step process where the generated sulfinate can be immediately trapped with electrophiles to form sulfones or sulfonamides. nih.gov

| Aryl Boronic Acid | Catalyst | Product Type | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | Sulfone (after trapping with electrophile) | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Sulfone (after trapping with electrophile) | High |

| 2-Naphthylboronic acid | Pd(OAc)₂ | Sulfone (after trapping with electrophile) | High |

| Cyclohexenylboronic acid | Pd(OAc)₂ | Sulfone (after trapping with electrophile) | High nih.gov |

This methodology could be directly applied to a suitable 2'-hydroxy-1,1'-biphenyl-2-boronic acid precursor to install the sulfinate group with high regioselectivity.

While the palladium-catalyzed route from boronic acids is modern and efficient, several classical and alternative methods exist for the synthesis of aryl sulfinic acids.

Reduction of Sulfonyl Halides : One of the most common methods is the reduction of arylsulfonyl chlorides, which are often readily available. Reducing agents like zinc, iron, or sodium sulfite (B76179) can be used, though over-reduction to disulfides or thiols can be a competing side reaction that lowers yields. google.com

Oxidation of Thiols : Aryl sulfinic acids can be prepared by the controlled oxidation of the corresponding thiophenols. google.com A method using m-chloroperoxybenzoic acid in methylene (B1212753) chloride at low temperatures has been reported to produce sulfinic acids in high purity by preventing over-oxidation to the sulfonic acid. google.com

Reaction with Sulfur Dioxide Surrogates : Besides the palladium-catalyzed route, aryl halides can be converted to sulfinic acid salts using reagents like DABSO in the presence of other catalytic systems. researchgate.net

From Thioesters : A facile, two-step method involves the copper-catalyzed C-S bond formation between an aryl iodide and a thiobenzoate, followed by direct oxidation of the resulting thioester to a sulfinate ester. rsc.org This avoids the use of odorous thiols. rsc.org

Chemo- and Regioselective Synthesis of the Compound

A plausible and regioselective synthetic route to 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid would leverage a cross-coupling reaction as the key step.

Strategy 1: Suzuki Coupling Approach :

Precursors : The synthesis would start with two suitably functionalized benzene (B151609) derivatives. For example, (2-methoxyphenyl)boronic acid and 1-bromo-2-iodobenzene (B155775). The methoxy (B1213986) group serves as a protected form of the final hydroxyl group.

Step 1 (Sulfination) : The 1-bromo-2-iodobenzene would first undergo a selective metal-halogen exchange at the more reactive iodine position, followed by quenching with sulfur dioxide (or a surrogate like DABSO) and subsequent workup to yield 2-bromobenzenesulfinic acid or its salt.

Step 2 (Cross-Coupling) : This 2-bromobenzenesulfinate precursor would then be coupled with (2-methoxyphenyl)boronic acid under Suzuki-Miyaura conditions. The choice of ortho-substituted precursors ensures the desired 1,1'-biphenyl-2,2'-substitution pattern, thus controlling the regioselectivity. The palladium catalyst and ligands would be chosen to tolerate the sulfinate and bromo functionalities.

Step 3 (Deprotection) : The final step would be the demethylation of the methoxy group (e.g., using BBr₃) to reveal the free 2'-hydroxyl group, yielding the target compound. The sulfinic acid moiety is generally stable to these conditions.

Strategy 2: C-H Functionalization/Sulfination Approach :

Precursor : Start with 2-phenylphenol.

Step 1 (Directed Sulfonation/Sulfination) : A directed C-H functionalization could be envisioned where the hydroxyl group directs a catalyst to the ortho C-H bond of the adjacent ring for sulfonation, followed by reduction to the sulfinic acid. This is conceptually elegant but may face challenges with reactivity and selectivity.

Alternative Step 1 (Boronation followed by Sulfination) : A more controlled approach would be the directed C-H borylation of 2-phenylphenol (with the hydroxyl group protected), followed by the palladium-catalyzed conversion of the newly installed boronic ester into the sulfinate using DABSO, as described in section 2.2.1. nih.govresearchgate.net This would be followed by deprotection of the hydroxyl group.

In all strategies, chemoselectivity is crucial. Protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl (B1604629) ether) is often necessary to prevent it from interfering with organometallic reagents or acting as a competing nucleophile during the coupling and sulfination steps. The final deprotection step then unmasks the hydroxyl group to afford the final product. The regioselectivity is primarily established by the use of ortho-substituted precursors in the cross-coupling reactions.

Stereochemical Considerations in Analogous Systems

The structure of this compound, with substituents at both ortho positions, gives rise to the phenomenon of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. researchgate.net In the case of di-ortho-substituted biphenyls, the steric bulk of the substituents prevents free rotation around the pivotal C-C bond, leading to the existence of stable, non-interconverting enantiomers or diastereomers at room temperature. researchgate.net

The stability of these atropisomers is determined by the free energy barrier to rotation. A generally accepted threshold for the isolation of atropisomers at room temperature corresponds to a rotational energy barrier of approximately 23-33 kcal/mol. chemicalbook.com The magnitude of this barrier is directly influenced by the size and nature of the ortho substituents. In this compound, the hydroxyl and sulfinic acid groups are sufficiently bulky to significantly restrict rotation.

The synthesis of a single atropisomer (enantioselective or diastereoselective synthesis) is a significant challenge in organic chemistry. In systems analogous to the target molecule, stereoselectivity can be induced by employing a chiral auxiliary or a chiral catalyst.

A relevant example is the diastereoselective C-H olefination of biphenyl p-tolyl sulfoxides. researchgate.net In this methodology, a chiral sulfoxide (B87167) group acts as both a directing group for the C-H activation and as a chiral auxiliary to control the stereochemical outcome of the reaction. The steric hindrance between the incoming reagent and the chiral sulfoxide directs the formation of one diastereomer over the other.

| Substrate | Reaction Type | Key Feature for Stereocontrol | Outcome |

| Biphenyl p-tolyl sulfoxide | Pd(II)-catalyzed C-H olefination | Chiral sulfoxide group | High atropo-diastereoselectivity |

This table is based on a reported method for the diastereoselective synthesis of axially chiral biaryls. researchgate.net

This principle of using a chiral functional group to direct the stereochemistry of the biphenyl axis could be conceptually applied to the synthesis of this compound. For instance, if the sulfinic acid group were introduced in a stereocontrolled manner, or if a chiral auxiliary were present on one of the phenyl rings during the biphenyl bond formation, it could lead to the preferential formation of one atropisomer.

The synthesis of a specific atropisomer of this compound would likely involve a diastereoselective approach, where a chiral element in the molecule directs the formation of the axially chiral biphenyl framework. wikipedia.orguni-muenchen.de The separation of diastereomers, followed by the removal of the chiral auxiliary, is a common strategy to obtain enantiomerically pure atropisomers.

Reactivity and Reaction Mechanisms

Oxidative and Reductive Transformations of the Sulfinic Acid Group

The sulfinic acid group (–SO₂H) is an intermediate oxidation state for sulfur and can therefore undergo both oxidation and reduction.

Oxidation: Sulfinic acids are susceptible to oxidation to the corresponding sulfonic acids (R-SO₃H). wikipedia.org This transformation can be achieved using various oxidizing agents. While specific studies on the oxidation of 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid are not prevalent in the literature, general methods for the oxidation of aryl sulfinic acids are well-established and would likely be applicable. One-electron oxidation of sulfinic acids or their conjugate bases leads to the formation of sulfonyl radicals, which are key intermediates in various synthetic transformations. nih.gov The presence of the electron-donating hydroxyl group on the biphenyl (B1667301) ring may influence the rate and regioselectivity of such oxidation reactions. In some cases, spontaneous oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets, a reaction accelerated at interfaces. acs.org

Reduction: The reduction of aryl sulfinic acids typically yields the corresponding disulfides or thiols. A variety of reducing agents can be employed for this purpose. For instance, a mixture of triphenylphosphine (B44618) and iodine has been shown to be effective in reducing arenesulfonic acids and their derivatives, including sulfinic acids, to arenethiols. oup.com Another approach involves the use of phosphorus pentabromide, which can reduce aryl sulfonic acid salts to disulfides. acs.org The sulfinic acid functional group is generally considered to be more readily reduced than sulfonic acids. In the context of biological systems, the reduction of cysteine sulfinic acid residues in certain proteins is catalyzed by the enzyme sulfiredoxin in an ATP-dependent manner, highlighting a biologically relevant reductive pathway for sulfinic acids. nih.govnih.gov

Role in Carbon-Sulfur Bond Cleavage Reactions

The cleavage of the carbon-sulfur (C–S) bond in this compound is a critical step in the context of biodesulfurization of fossil fuels. This reaction is most notably catalyzed by a specific desulfinase enzyme.

The enzymatic desulfurization of dibenzothiophene (B1670422) (DBT), a recalcitrant organosulfur compound in crude oil, proceeds via the "4S" pathway in bacteria such as Rhodococcus erythropolis. oup.comrsc.org In the final and rate-limiting step of this pathway, the enzyme 2'-hydroxybiphenyl-2-sulfinic acid desulfinase (DszB) catalyzes the hydrolytic cleavage of the C–S bond in this compound (HBPS) to produce 2-hydroxybiphenyl (HBP) and sulfite (B76179). rsc.orgorganicreactions.org

Upon substrate binding, the enzyme undergoes a conformational change, an "induced fit," where active site loops move to sequester the substrate and recruit key catalytic residues. nih.govrsc.orgorganicreactions.org The sulfinate group of the bound substrate forms a network of hydrogen bonds with the side chains of several conserved amino acid residues, which are crucial for catalysis. rsc.orgorganicreactions.org Site-directed mutagenesis studies have confirmed that these residues are essential for the enzyme's activity. rsc.orgorganicreactions.org

Key Interacting Residues in DszB Active Site

| Residue | Interaction with Substrate | Reference |

|---|---|---|

| Cysteine-27 (Cys27) | Proposed to act as a nucleophile or proton donor. | oup.comorganicreactions.org |

| Histidine-60 (His60) | Recruited upon substrate binding; forms hydrogen bonds with the sulfinate group. | rsc.orgorganicreactions.org |

| Arginine-70 (Arg70) | Forms hydrogen bonds with the sulfinate group, stabilizing the reaction intermediate. | rsc.orgorganicreactions.org |

The precise mechanism of C–S bond cleavage by DszB has been a subject of investigation, with two primary mechanisms being proposed: nucleophilic addition and electrophilic aromatic substitution. oup.com

One proposed mechanism involves Cysteine-27 (Cys27) acting as a nucleophile, activated by the sulfinate group of the substrate. rsc.orgorganicreactions.org In this model, His60 and Arg70 are thought to orient the sulfinate group and stabilize a negatively charged reaction intermediate. rsc.orgorganicreactions.org

However, more recent computational studies using density functional theory (DFT) suggest that an electrophilic aromatic substitution mechanism is the lower energy pathway. oup.com In this proposed mechanism, the proton from the thiol group of Cys27 is transferred to the carbon atom of the biphenyl ring that is attached to the sulfur. This protonation facilitates the direct cleavage of the C–S bond, releasing sulfur dioxide (SO₂) without the formation of a carbocation intermediate. oup.com The His60 residue, along with another residue, Serine-25, is proposed to form a dyad that stabilizes the transition state by withdrawing the developing negative charge on the cysteine residue. oup.com This mechanism is consistent with kinetic and site-directed mutagenesis data. oup.com The slow turnover of DszB has been attributed to product inhibition, where the product 2-hydroxybiphenyl is slow to be released from the active site. nih.govslideshare.net

While the enzymatic desulfurization by DszB is highly specific, there is interest in developing non-enzymatic systems that can mimic this C–S bond cleavage under mild conditions. The direct, non-enzymatic cleavage of the C–S bond in aryl sulfinic acids is challenging. However, various chemical methods exist for C–S bond formation and cleavage in related organosulfur compounds.

For instance, copper-catalyzed coupling reactions of aryl halides with sulfinic acid salts are used to form aryl sulfones, which involves the formation of a C–S bond. acs.org The reverse of such reactions, under different catalytic conditions, could conceptually lead to C–S bond cleavage. Photochemical methods have also been shown to induce homolytic cleavage of C–S bonds in alkyl and benzyl (B1604629) sulfides. rsc.org

Desulfination of allylic sulfinic acids to yield an alkene and sulfur dioxide can occur spontaneously via a concerted, retro-ene mechanism. usc.edu.au While the aromatic nature of this compound prevents a direct retro-ene reaction, it highlights a potential pathway for C–S bond cleavage in sulfinic acids.

Enzymatic Desulfurization Pathways (e.g., DszB Desulfinase)

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with a hydroxyl group ortho to the biphenyl linkage and a sulfinic acid group on the adjacent ring, presents possibilities for intramolecular reactions.

Intramolecular Cyclization: The hydroxyl group and the sulfinic acid group are positioned in a way that could potentially lead to intramolecular cyclization. For example, under dehydrating conditions, it is conceivable that the hydroxyl group could react with the sulfinic acid to form a cyclic sulfinate ester, a sultine. This would result in the formation of a dibenzo[c,e] oup.comorganicreactions.orgoxathiin S-oxide ring system. The synthesis of related dibenzothiophene S-oxides has been achieved through the intramolecular cyclization of biarylsulfinate esters, suggesting the feasibility of such ring-forming reactions. rsc.org Similarly, intramolecular cyclizations of other biphenyl derivatives, such as biphenyl-2-carboxyl radicals, are known to occur, leading to the formation of lactones. rsc.org Acid-catalyzed intramolecular cyclizations of molecules with similar steric arrangements are also known. rsc.org

Rearrangement Pathways: Sulfinic acids and their derivatives can undergo various rearrangement reactions. One of the most well-known is the Pummerer rearrangement, which involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an anhydride. organicreactions.orgwikipedia.org While this reaction typically starts from a sulfoxide, the sulfinic acid group of this compound could potentially be converted to a sulfoxide in situ, which could then undergo a Pummerer-type rearrangement under appropriate conditions. Such rearrangements can be complex and lead to a variety of products. organicreactions.orgwikipedia.org Another relevant rearrangement is the Truce-Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution of sulfones, leading to the formation of sulfinic acids. acs.org Although this is the reverse of a potential cyclization pathway for this compound, it demonstrates the dynamic nature of these functional groups in aromatic systems.

Derivatization Reactions for Advanced Organic Synthesis

The presence of reactive functional groups in this compound allows for its derivatization into a range of other valuable compounds. These transformations are key to expanding its utility in the synthesis of complex molecules.

Conversion to Sulfones and Sulfonamides

The sulfinic acid group is a versatile precursor for the synthesis of sulfones and sulfonamides, which are important structural motifs in many biologically active compounds and functional materials.

Conversion to Sulfones:

The oxidation of the sulfinic acid moiety in this compound leads to the formation of the corresponding sulfonic acid, which can be further transformed. However, more direct routes to sulfones from sulfinic acids are also established in organic synthesis. While specific studies on the direct oxidation of this compound to the corresponding sulfone are not extensively detailed in the available literature, general methods for the oxidation of sulfinic acids to sulfones are well-documented.

Common oxidizing agents used for this transformation include peroxides and peroxy acids. For instance, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are known to efficiently oxidize sulfides to sulfones, and similar reactivity can be expected with sulfinic acids. mdpi.com The reaction typically proceeds under mild conditions.

A plausible synthetic route for the conversion of this compound to 2'-Hydroxy-1,1'-biphenyl-2-sulfone would involve treatment with an oxidizing agent like hydrogen peroxide or m-CPBA in a suitable solvent. The phenolic hydroxyl group might require protection depending on the reaction conditions to prevent side reactions.

Table 1: Plausible Reaction Conditions for Sulfone Synthesis

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | Acetic Acid | Room Temperature | 2'-Hydroxy-1,1'-biphenyl-2-sulfonic acid |

Conversion to Sulfonamides:

The synthesis of sulfonamides from this compound typically involves a two-step process. The first step is the conversion of the sulfinic acid to a more reactive sulfonyl halide, most commonly a sulfonyl chloride. This can be achieved using various chlorinating agents. The subsequent reaction of the sulfonyl chloride with an amine yields the desired sulfonamide. organic-chemistry.orgorganic-chemistry.org

The synthesis of biphenylsulfonamide derivatives has been reported, providing insights into potential reaction conditions. nih.gov For example, the coupling of a substituted biphenyl sulfonyl chloride with an amine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) is a common procedure. nih.gov

A general protocol for the synthesis of a sulfonamide derivative from this compound would first involve its reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 2'-Hydroxy-1,1'-biphenyl-2-sulfonyl chloride. This intermediate can then be reacted with a primary or secondary amine in the presence of a base to afford the corresponding sulfonamide. Again, protection of the hydroxyl group may be necessary.

Table 2: General Scheme for Sulfonamide Synthesis

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Chlorination | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2'-Hydroxy-1,1'-biphenyl-2-sulfonyl chloride |

Other Functional Group Transformations

Beyond the synthesis of sulfones and sulfonamides, the functional groups of this compound can undergo other transformations, further highlighting its synthetic potential.

The hydroxyl group can participate in various reactions typical of phenols. For instance, it can undergo etherification or esterification reactions. The reactivity of this hydroxyl group is influenced by the steric hindrance imposed by the adjacent phenyl ring.

The sulfinic acid moiety itself can be involved in other transformations. For example, sulfinic acids can be reduced to the corresponding thiols, although this is a less common transformation compared to oxidation.

While specific literature on these transformations for this compound is scarce, the general reactivity of the biphenyl scaffold and its derivatives has been extensively reviewed. rsc.org These reviews cover a wide range of reactions including electrophilic substitutions on the aromatic rings, which could be applied to modify the biphenyl core of the molecule.

Computational and Theoretical Studies

Electronic Structure Analysis and Conformational Dynamics

Detailed computational studies on the electronic structure and conformational dynamics of isolated 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid are not extensively available in public literature. However, general principles from computational analyses of substituted biphenyls and aromatic sulfinic acids allow for a theoretical postulation of its properties.

The conformational dynamics of biphenyl (B1667301) derivatives are primarily governed by the torsional or dihedral angle between the two phenyl rings. nih.govnwpu.edu.cn Steric hindrance between the ortho substituents plays a crucial role in determining the preferred conformation. In this compound, the proximity of the hydroxyl and sulfinic acid groups in the ortho positions of their respective rings would lead to significant steric repulsion, preventing a planar conformation. Computational studies on other substituted biphenyls have shown that the energy barrier to rotation around the central C-C bond is dependent on the size and nature of these ortho substituents. researchgate.netrsc.org For this compound, a twisted conformation with a significant dihedral angle is expected to be the most stable, minimizing these steric clashes. Molecular dynamics simulations on biphenyl itself have shown a compromise between the stabilizing effect of conjugation in a planar conformation and the destabilizing steric repulsion of ortho substituents. tandfonline.comtandfonline.com

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in probing the reaction mechanisms involving this compound, particularly its desulfination—the cleavage of the carbon-sulfur bond to release sulfite (B76179).

The most detailed DFT studies on the desulfination of this compound have been conducted in the context of the enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB). rsc.orgrsc.org Within the active site of this enzyme, two primary mechanisms have been proposed: nucleophilic addition and electrophilic aromatic substitution. rsc.org DFT calculations have suggested that the electrophilic aromatic substitution by a proton is the lower energy pathway. rsc.orgrsc.org In this proposed mechanism, the protonated Cysteine-27 residue of the enzyme is the key electrophile.

While specific transition state geometries and activation energies for the non-enzymatic thermal decomposition of this compound are not readily found in the literature, studies on the C-S bond cleavage in related aryl sulfides provide some insights. acs.orgresearchgate.net These studies indicate that the stability of the resulting radical cations and the nature of the solvent play a significant role in the kinetics of the C-S bond cleavage.

The desulfination reaction catalyzed by DszB is the final and rate-limiting step in the 4S biodesulfurization pathway. rsc.orgnih.gov The substrate, this compound (HBPS), is converted to 2-hydroxybiphenyl (HBP) and sulfite. nih.govnih.gov DFT studies within the enzymatic context suggest a concerted one-step pathway for the electrophilic aromatic substitution, where the proton from Cysteine-27 attacks the carbon atom bearing the sulfinate group, leading directly to the release of SO₂ without the formation of a carbocation intermediate. rsc.org The reaction within the enzyme was calculated to be endothermic. rsc.org

The stability of intermediates is crucial for determining the favored reaction pathway. In the proposed enzymatic mechanism, the transition state is stabilized by interactions with other active site residues, such as a His60-Ser25 dyad, which helps to withdraw the developing negative charge on the cysteine residue as it transfers its proton. rsc.org

Molecular Dynamics (MD) Simulations in Enzymatic Contexts

Molecular dynamics simulations have been a key tool for understanding the interaction of this compound with the DszB enzyme. nih.gov These simulations provide a dynamic picture of how the substrate binds and how the product is released.

Crystal structures of DszB in complex with this compound reveal that the biphenyl rings are recognized by extensive hydrophobic interactions with the active site residues. nih.govresearchgate.net The sulfinate group forms crucial hydrogen bonds with the side chains of Serine-27, Histidine-60, and Arginine-70, which are all essential for the enzyme's activity. nih.govresearchgate.net MD simulations have further explored the conformational changes that occur upon substrate binding, including the recruitment of His60 to the active site. nih.govresearchgate.net

A significant focus of MD simulations has been to understand the phenomenon of product inhibition, which is a limiting factor for the efficiency of the DszB enzyme. nih.gov These studies have modeled the enzyme in its apo (empty), ligand-bound, and product-bound states to analyze the interactions that lead to the slow release of the 2-hydroxybiphenyl product. nih.gov

| Interaction Type | Residues in DszB Active Site | Role in Catalysis |

| Hydrophobic Interactions | Various non-polar residues | Recognition and binding of the biphenyl rings of the substrate. |

| Hydrogen Bonding | Serine-27, Histidine-60, Arginine-70 | Anchoring the sulfinate group and participating in the catalytic mechanism. nih.govresearchgate.net |

| Conformational Changes | Active site loops, His60 | Induced fit upon substrate binding to create the catalytic environment. nih.govresearchgate.net |

Structure-Reactivity Correlations from Computational Data

While specific Quantitative Structure-Activity Relationship (QSAR) studies for a series of sulfinic acids including this compound are not available, research on other classes of biphenyls and sulfonamides provides a framework for understanding potential structure-reactivity correlations. nih.govresearchgate.netnih.govyoutube.com

For this molecule, key structural features influencing its reactivity would include:

The dihedral angle: The degree of twist between the phenyl rings affects the extent of π-conjugation, which in turn can influence the electronic properties and reactivity of the aromatic system.

Substituent effects: The electron-donating hydroxyl group and the electron-withdrawing sulfinic acid group modulate the electron density distribution and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack.

The C-S bond strength: The strength of the carbon-sulfur bond is the primary determinant for the desulfination reaction. Computational studies on related compounds show that the stability of the resulting fragments upon cleavage is a key factor. acs.org

Computational data such as calculated atomic charges, HOMO-LUMO energies, and electrostatic potentials could be correlated with experimentally observed reaction rates for a series of related compounds to develop a QSAR model. Such a model would be invaluable for predicting the reactivity of new derivatives and for guiding the design of more efficient biodesulfurization catalysts.

Advanced Analytical Methodologies in Research Applications

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for confirming the identity and purity of chemical compounds and for probing their dynamic behavior in reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the atomic-level structure of a molecule in solution. For 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid, ¹H and ¹³C NMR would provide a distinct fingerprint based on its molecular structure.

Expected ¹H NMR Spectral Characteristics:

Aromatic Protons: The compound has eight protons distributed across two distinct phenyl rings. Their chemical shifts in the ¹H NMR spectrum would typically appear in the aromatic region (approx. 6.5-8.0 ppm). The specific splitting patterns (doublets, triplets, multiplets) and coupling constants would be determined by the substitution pattern on each ring. The protons on the hydroxyl-bearing ring would be influenced by the electron-donating -OH group, while those on the sulfinic acid-bearing ring would be affected by the electron-withdrawing -SO₂H group. rsc.orgchemicalbook.com

Hydroxyl and Sulfinic Acid Protons: The phenolic hydroxyl (-OH) proton and the acidic proton of the sulfinic acid group (-SO₂H) would appear as broad singlets. Their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Mechanistic Insights: NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is crucial for confirming the spatial arrangement of the two biphenyl (B1667301) rings. researchgate.net In reaction monitoring, the disappearance of the signal for the sulfinic acid proton and the concurrent appearance of new signals corresponding to the product, 2-hydroxybiphenyl, would allow for real-time tracking of the desulfination reaction. rsc.orgnih.gov This provides direct evidence for the C-S bond cleavage mechanism.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mt.comyoutube.com These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.comyoutube.com

For this compound, key vibrational modes would include:

O-H Stretch: A broad absorption band in the IR spectrum, typically between 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's O-H stretching vibration, broadened by hydrogen bonding.

S=O Stretch: The sulfinyl group (S=O) of the sulfinic acid would exhibit a strong, characteristic stretching vibration, generally found in the 1090-1040 cm⁻¹ region in the IR spectrum.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching bands are observed in the 1450-1600 cm⁻¹ region. rsc.org

C-S Stretch: The carbon-sulfur bond stretch is typically weaker and appears in the fingerprint region of the spectrum.

These techniques are invaluable for confirming the presence of the key hydroxyl and sulfinic acid functional groups and for distinguishing the intermediate from its precursor and subsequent product. mt.com For instance, the disappearance of the S=O stretching band would be a clear indicator of the desulfination reaction's progress.

| Technique | Functional Group | Expected Signal / Wavenumber | Significance |

| ¹H NMR | Aromatic C-H | ~6.5 - 8.0 ppm | Confirms biphenyl structure |

| ¹H NMR | Phenolic O-H | Broad singlet | Identifies hydroxyl group |

| ¹H NMR | Sulfinic Acid S-OH | Broad singlet | Identifies sulfinic acid group |

| IR Spectroscopy | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) | Confirms hydroxyl group presence |

| IR Spectroscopy | S=O Stretch | 1040 - 1090 cm⁻¹ (strong) | Confirms sulfinic acid group presence |

| IR Spectroscopy | Aromatic C=C | 1450 - 1600 cm⁻¹ | Confirms aromatic rings |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 234 | Determines molecular weight |

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, the molecular weight is 234.27 g/mol . nih.gov

Analysis and Fragmentation:

Molecular Ion Peak: In an MS experiment, the compound would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of approximately 234. nih.gov

Fragmentation Pathway: Under electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways for biphenyl derivatives include the loss of functional groups and cleavage of the bond between the two rings. rsc.orgnih.govacs.org For this compound, characteristic fragments would likely result from the loss of the sulfinic acid group (-SO₂H) or sulfur dioxide (SO₂), leading to significant peaks that help confirm the structure.

Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for monitoring the progress of a reaction in a complex mixture. In the context of the biodesulfurization pathway, LC-MS could be used to separate the substrate (this compound) from the product (2-hydroxybiphenyl) and quantify their relative amounts over time, providing valuable kinetic data. nih.govrsc.org

X-ray Crystallography for Molecular and Complex Structures

X-ray crystallography provides unambiguous, three-dimensional structural information at atomic resolution, making it the gold standard for determining the precise arrangement of atoms in a crystalline solid. wikipedia.org

Crystal Structure Determination of the Compound and its Derivatives

While a crystal structure of the isolated this compound has not been widely reported, its structure has been determined at high resolution when bound to the enzyme that processes it, 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB). researchgate.netnih.gov In a study of an inactive mutant of the enzyme (DszB C27S), the compound was co-crystallized, and the structure was solved to a resolution of 1.60 Å. rcsb.org This provides a detailed view of the compound's conformation in a biologically relevant state. The biphenyl rings of the substrate are bound within a hydrophobic pocket of the enzyme. researchgate.netnih.gov

| Parameter | Value | Reference |

| PDB ID | 2DE3 | wikipedia.orgrcsb.orgrcsb.org |

| Method | X-Ray Diffraction | rcsb.org |

| Resolution | 1.60 Å | rcsb.org |

| Space Group | C 1 2 1 | atomistry.com |

| R-Value (work) | 0.180 | rcsb.org |

| R-Value (free) | 0.196 | rcsb.org |

Co-crystal Structures in Enzymatic or Supramolecular Assemblies

The co-crystal structure of this compound (also referred to as HBPS) with the DszB enzyme reveals critical interactions that are key to the desulfination mechanism. researchgate.netnih.gov The compound binds in a deep cleft of the enzyme, with the biphenyl moiety held in place primarily by hydrophobic interactions with active site residues. researchgate.net

More importantly, the sulfinate group is anchored by a network of specific hydrogen bonds. researchgate.netnih.gov The oxygen atoms of the sulfinate group form hydrogen bonds with the side chains of three essential amino acid residues: Serine-27 (mutated to Serine in the C27S structure used for crystallization), Histidine-60, and Arginine-70. researchgate.net These interactions are crucial for orienting the substrate correctly for the C-S bond cleavage and for stabilizing the reaction's transition state. researchgate.netrsc.org The structural data from these co-crystals has been fundamental in proposing and evaluating potential reaction mechanisms, including an electrophilic aromatic substitution pathway. rsc.org

Chromatographic Techniques for Separation and Characterization in Research

In the study of "this compound" and its role in various chemical transformations, chromatographic techniques are indispensable for the analysis of reaction mixtures, isolation of the target compound, and assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two such powerful methods employed in research settings.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex mixtures containing "this compound." It allows for the separation, identification, and quantification of the compound in a given sample. In a research context, HPLC is crucial for monitoring the progress of a reaction by observing the consumption of starting materials and the formation of "this compound." Furthermore, preparative HPLC is a powerful tool for isolating the pure compound from crude reaction mixtures for further structural elucidation and study. nih.govrjptonline.orgyoutube.com

While specific HPLC methods for the direct analysis of "this compound" are not extensively detailed in publicly available literature, methods for closely related biphenylols and phenolic compounds can be adapted. sielc.comnih.gov A reverse-phase HPLC setup is commonly employed for such analyses.

A typical HPLC system for the analysis of "this compound" would likely involve a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid to ensure the compound is in its protonated state and to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the biphenyl structure is strongly chromophoric.

Table 1: Postulated HPLC Parameters for Analysis of this compound

| Parameter | Value/Type | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for the separation of moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A common mobile phase for reverse-phase chromatography of phenolic compounds; formic acid improves peak shape. sielc.com |

| Gradient | Isocratic or Gradient | An isocratic method may suffice for simple mixtures, while a gradient (e.g., 30-70% acetonitrile over 20 minutes) would be better for complex reaction mixtures. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |

| Detection | UV at 210 nm and 254 nm | The biphenyl system exhibits strong absorbance in the low UV range. sielc.com |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

For the isolation of "this compound," preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to handle larger sample loads. rjptonline.orgyoutube.com The conditions are typically scaled up from an optimized analytical method. The fractions corresponding to the desired compound are collected, and the solvent is removed to yield the purified "this compound."

Thin-Layer Chromatography (TLC) in Synthetic Research

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique extensively used in synthetic research for monitoring the progress of reactions that produce "this compound." nih.gov It allows for a quick assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable solvent system (eluent). The different components of the mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase (silica gel) and the mobile phase (eluent), resulting in their separation.

The choice of eluent is critical for achieving good separation. For a moderately polar compound like "this compound," a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is often effective. The ratio of these solvents can be adjusted to optimize the separation.

After development, the spots corresponding to the different compounds can be visualized under UV light, as the biphenyl structure is UV-active. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

Table 2: Illustrative TLC Systems for Monitoring Reactions Involving this compound

| Stationary Phase | Eluent System (v/v) | Visualization | Expected Rf of Product |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV (254 nm) | ~0.4 |

| Silica Gel 60 F254 | Toluene:Acetone (8:2) | UV (254 nm) | ~0.5 |

| Silica Gel 60 F254 | Dichloromethane (B109758):Methanol (9.5:0.5) | UV (254 nm) | ~0.3 |

By comparing the TLC profile of the reaction mixture with that of the starting materials, a researcher can qualitatively determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to "this compound" indicate that the reaction is proceeding. youtube.com

Applications in Chemical Sciences

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structure of 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid, which combines a biphenyl (B1667301) backbone with hydroxyl and sulfinic acid functional groups, makes it a valuable intermediate in the synthesis of more complex chemical structures. drugbank.comnih.gov Its reactivity is centered around these functional groups, allowing it to serve as a precursor for a variety of specialized compounds.

The sulfinic acid moiety is a key functional group that can be transformed into other sulfur-containing functionalities, such as sulfones and sulfonic acids. drugbank.comgoogle.com This positions this compound as a potential precursor for a range of advanced sulfonyl-containing compounds. For instance, metal-free coupling reactions between arynes and sulfinic acid salts have been developed to produce unsymmetrical biaryl sulfones, a class of compounds with applications in medicinal and materials chemistry. rsc.org Although not explicitly detailing this specific molecule, such methodologies highlight the synthetic utility of the sulfinic acid group for creating stable carbon-sulfur bonds in complex architectures.

The general class of sulfinic acid derivatives is recognized for its utility in various applications, and methods for their preparation are well-established. google.com The presence of the hydroxyl group on the second phenyl ring offers a site for further modification, potentially leading to the synthesis of multifunctional sulfonyl compounds with tailored properties.

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. The synthesis of these molecules often relies on cross-coupling reactions, with Suzuki-Miyaura coupling being a prominent method. rsc.org As a substituted biphenyl, this compound is fundamentally a building block in biaryl chemistry. drugbank.comdrugbank.com

Its structure can be modified to create more elaborate biaryl systems. For example, the hydroxyl and sulfinic acid groups can direct further substitutions on the aromatic rings or be converted into other functional groups to facilitate subsequent coupling reactions. The development of synthetic methods for creating diverse biphenyl derivatives underscores the importance of functionalized biphenyls as starting materials. rsc.org

Contributions to Catalysis and Ligand Design

The rigid yet conformationally flexible biphenyl scaffold is a cornerstone of modern ligand design for asymmetric catalysis. The atropisomerism exhibited by certain ortho-substituted biphenyls allows for the creation of chiral environments around a metal center, which is crucial for enantioselective transformations.

While direct catalytic applications of this compound are not extensively documented, its structural motifs are found in highly successful ligand classes. Biphenyls containing phosphine, sulfonic acid, and hydroxyl groups have been developed as effective ligands for various metal-catalyzed reactions, including C-N cross-coupling. rsc.org The inherent chirality of appropriately substituted biphenyls is a key feature in designing ligands and catalysts for asymmetric synthesis. rsc.org

The combination of a biphenyl backbone with a coordinating sulfinic acid group and a hydroxyl group suggests that this compound could, in principle, be developed into a bidentate or even tridentate ligand for metal catalysis. The design of such ligands is a continuing area of research aimed at enhancing catalyst stability and efficiency.

Organocatalysis provides a metal-free alternative to many traditional catalytic methods. While specific organocatalytic applications for this compound have not been found in the reviewed literature, its functional groups offer potential anchoring points for catalytic moieties or could participate directly in catalytic cycles. The development of new chiral ligands and catalysts based on diverse biphenyl structures is an active area of research. rsc.org

Significance in Biodesulfurization Research

The most well-documented and significant role of this compound is as a crucial intermediate in the biodesulfurization (BDS) of fossil fuels. rsc.orgnih.gov Certain microorganisms, most notably the bacterium Rhodococcus erythropolis IGTS8, can selectively cleave carbon-sulfur bonds in organosulfur compounds like dibenzothiophene (B1670422) (DBT) without degrading the fuel's carbon backbone. frontiersin.orgnih.gov This process, known as the "4S pathway," is of great interest as a green alternative to conventional hydrodesulfurization. researchgate.netasm.org

The 4S pathway involves a four-step enzymatic cascade that converts DBT into the sulfur-free compound 2-hydroxybiphenyl (HBP) and inorganic sulfite (B76179). asm.orguniprot.org this compound, also known in this context as 2'-(hydroxyphenyl)benzenesulfinate (HBPS), is the product of the third step and the substrate for the final, sulfur-releasing step. rsc.orgnih.gov

The final and rate-limiting step of this pathway is catalyzed by the enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase, commonly known as DszB. nih.govuniprot.org This enzyme hydrolyzes HBPS to yield 2-hydroxybiphenyl and sulfite. wikipedia.orgresearchgate.net The reaction is highly specific, and the DszB enzyme shows a narrow substrate specificity, with HBPS being its primary substrate. nih.gov Understanding the mechanism and kinetics of the DszB-catalyzed reaction is essential for engineering more efficient biocatalysts for industrial-scale biodesulfurization. rsc.orgnih.gov

| Enzyme | Substrate | Product(s) | Pathway | Organism Example |

| DszB Desulfinase | This compound (HBPS) | 2-Hydroxybiphenyl (HBP), Sulfite | 4S Biodesulfurization | Rhodococcus erythropolis IGTS8 |

This table summarizes the central role of the compound in the final step of the 4S biodesulfurization pathway.

Understanding Enzymatic Desulfurization Mechanisms

The study of this compound has been instrumental in elucidating the intricacies of enzymatic desulfurization. It is the substrate for the final and crucial step in the 4S pathway, which is catalyzed by the enzyme 2'-hydroxybiphenyl-2-sulfinic acid desulfinase, commonly known as DszB. researchgate.netnih.gov This enzymatic reaction involves the cleavage of a carbon-sulfur (C-S) bond in HBPS to yield 2-hydroxybiphenyl (HBP) and sulfite. researchgate.netnih.gov

The 4S pathway for the desulfurization of dibenzothiophene proceeds as follows:

DszC: Dibenzothiophene (DBT) is first oxidized to DBT sulfoxide (B87167) (DBTO) and then to DBT sulfone (DBTO2) by the monooxygenase DszC. mdpi.com

DszA: Another monooxygenase, DszA, then converts DBTO2 to this compound (HBPS), opening the thiophene (B33073) ring. nih.govmdpi.com

DszB: Finally, the desulfinase DszB catalyzes the hydrolysis of HBPS to 2-hydroxybiphenyl (HBP) and sulfite. researchgate.netnih.gov

The enzyme DszB is a hydrolase that, interestingly, does not require any cofactors or metal ions for its activity. iucr.org Structural and mutagenesis studies have revealed the intricate mechanism of DszB. The crystal structure of DszB in complex with its substrate shows that the biphenyl rings of HBPS are held in the active site through extensive hydrophobic interactions. researchgate.netnih.gov The sulfinate group of HBPS forms hydrogen bonds with the side chains of three critical amino acid residues: Serine 27 (Ser27), Histidine 60 (His60), and Arginine 70 (Arg70). researchgate.netnih.gov

Site-directed mutagenesis studies have confirmed that these residues are essential for the enzyme's catalytic activity. nih.gov The proposed reaction mechanism suggests that Cysteine 27 (Cys27) acts as a nucleophile. nih.gov The sulfinate group of the bound HBPS is thought to activate this cysteine residue, while His60 and Arg70 orient the substrate and stabilize the negatively charged reaction intermediate. nih.gov A mutation of Cys27 to a serine residue results in a complete loss of enzyme activity, highlighting its critical role. nih.goviucr.org

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| DszC (DBT monooxygenase) | Dibenzothiophene (DBT) | Dibenzothiophene sulfone (DBTO2) | mdpi.com |

| DszA (DBT-sulfone monooxygenase) | Dibenzothiophene sulfone (DBTO2) | This compound (HBPS) | nih.govmdpi.com |

| DszB (HBPS desulfinase) | This compound (HBPS) | 2-Hydroxybiphenyl (HBP) and Sulfite | researchgate.netnih.govnih.gov |

Biotechnological Implications for Sulfur Removal

The formation and subsequent conversion of this compound are at the heart of biodesulfurization (BDS), a technology with significant potential to supplement conventional hydrodesulfurization (HDS) for the removal of sulfur from fossil fuels. nih.govnih.gov The combustion of high-sulfur fuels releases sulfur oxides, which are major contributors to acid rain and pose public health concerns. researchgate.net HDS is less effective at removing complex organosulfur compounds like dibenzothiophene and its alkylated derivatives. nih.govnih.gov

BDS, via the 4S pathway, offers a more specific and less energy-intensive alternative. idosi.orgnih.gov The key advantage of this pathway is that it selectively cleaves the C-S bond without degrading the carbon skeleton of the fuel molecules, thus preserving the fuel's calorific value. researchgate.netidosi.org

Research has focused on various microorganisms that possess the 4S pathway, including species of Rhodococcus, Gordonia, Arthrobacter, and Pseudomonas. nih.govnih.gov Rhodococcus erythropolis IGTS8 is one of the most extensively studied strains in this context. nih.govnih.gov

Efforts to enhance the efficiency of biodesulfurization include:

Genetic Engineering: Overexpression of the dsz genes in host bacteria to increase the production of the desulfurizing enzymes. nih.gov

Mutagenesis: Creating mutant strains of bacteria that are more resistant to product inhibition. For example, a strain of Gordonia sp. has been identified that shows reasonable tolerance to the inhibitory effects of 2-HBP. nih.govresearchgate.net

Bioprocess Optimization: Developing optimal conditions in bioreactors, such as controlling pH, temperature, and substrate feeding, to maximize desulfurization rates. nih.govmdpi.com The optimal pH and temperature for DszB activity, for instance, are around 7.5 and 35°C, respectively. nih.gov

The study of this compound and its enzymatic conversion provides the fundamental knowledge required to address these challenges and advance the biotechnological application of sulfur removal.

| Microorganism | Key Finding | Reference |

|---|---|---|

| Rhodococcus erythropolis I-19 | With multiple copies of dsz genes, achieved a 67% reduction in total sulfur from a hydrodesulfurized middle-distillate petroleum. | nih.gov |

| Rhodococcus erythropolis (strain R1) | Demonstrated the ability to degrade 100% of the initial DBT within 72 hours. | idosi.org |

| Gordonia sp. HS126-4N | Converted 0.2 mM of DBT to 2-HBP within 48 hours and showed tolerance to 2-HBP inhibition. | nih.govresearchgate.net |

| Rhodococcus erythropolis KA2-5-1 | The DszB enzyme from this strain was characterized, showing a Km of 8.2 µM for HBPSi. | nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, there is a lack of established, high-yield synthetic routes specifically for 2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid. Research into its synthesis would be a critical first step in unlocking its potential. Future work could focus on adapting known methods for the synthesis of aryl sulfinic acids and biphenyls.

Potential synthetic strategies could involve:

Palladium-catalyzed cross-coupling reactions: Methods such as the Suzuki or Negishi coupling could be employed to first construct the 2-hydroxybiphenyl scaffold. nih.gov Subsequent sulfination of the biphenyl (B1667301) core would be a key step.

Directed ortho-metalation: The existing hydroxyl group could be used to direct metalation to the 2'-position, followed by quenching with a sulfur dioxide equivalent.

Sulfination of organometallic precursors: The reaction of an organometallic derivative of 2-hydroxybiphenyl, such as an organolithium or Grignard reagent, with sulfur dioxide is a plausible route.

Modern sulfinylation methods: The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in palladium-catalyzed reactions with an appropriate aryl halide or triflate precursor offers a modern alternative. organic-chemistry.org

Interactive Table: Comparison of Potential Synthetic Methods for Aryl Sulfinic Acids

| Method | Precursors | Reagents | Potential Advantages | Potential Challenges |

| Grignard Reaction | Aryl Halides | Mg, SO₂ | Well-established, readily available precursors | Functional group tolerance, moisture sensitivity |

| Directed Ortho-metalation | Substituted Arenes | Strong base (e.g., n-BuLi), SO₂ | High regioselectivity | Requires directing group, cryogenic conditions |

| Reduction of Sulfonyl Chlorides | Aryl Sulfonyl Chlorides | Reducing agents (e.g., Na₂SO₃, Zn) | Readily available precursors | Potential for over-reduction |

| Pd-catalyzed Sulfinylation | Aryl Halides/Triflates | SO₂ surrogate (e.g., DABSO), Pd catalyst, ligand | High functional group tolerance, mild conditions | Catalyst cost, optimization of ligand and conditions |

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is largely unexplored, with the most well-documented reaction being its enzymatic desulfurization. The enzyme 2'-hydroxybiphenyl-2-sulfinate (B1232712) desulfinase (DszB) catalyzes the hydrolysis of this compound to 2-hydroxybiphenyl and sulfite (B76179). researchgate.net This reaction is a key step in the biodesulfurization of dibenzothiophene (B1670422). The interaction within the enzyme's active site involves hydrogen bonding with the sulfinate group and hydrophobic interactions with the biphenyl rings. researchgate.net

Future research could delve into non-enzymatic transformations, leveraging the dual functionality of the molecule:

Reactions at the Sulfinic Acid Group:

Oxidation: Mild oxidation would yield the corresponding 2'-Hydroxy-1,1'-biphenyl-2-sulfonic acid, a potentially useful ligand or catalyst.

Nucleophilic Ligation: Sulfinic acids can react with electrophiles like aryl-nitroso compounds. nih.gov This could be used for selective chemical labeling.

Radical Chemistry: Sulfinic acids are known to be good hydrogen-atom donors, forming highly reactive sulfonyl radicals upon reaction with initiators. nih.gov These radicals could participate in a variety of synthetic transformations.

Synthesis of Sulfones and Sulfonamides: The sulfinate moiety can act as a nucleophile in copper or palladium-catalyzed cross-coupling reactions to form sulfones, a common motif in pharmaceuticals. acs.org

Reactions involving the Biphenyl and Hydroxyl Groups:

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group can activate the aromatic rings towards substitution, allowing for further functionalization of the biphenyl scaffold.

Coordination Chemistry: The hydroxyl and sulfinic acid groups can act as a bidentate ligand for various metal centers, opening avenues in coordination chemistry and catalysis.

Interactive Table: Potential Reactivity of this compound

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| Sulfinic Acid | Oxidation | H₂O₂, KMnO₄ | Sulfonic Acid |

| Sulfinic Acid | Radical Formation | Radical Initiators | Sulfonyl Radical Intermediate |

| Sulfinic Acid | Cross-Coupling | Aryl Halides, Cu/Pd Catalyst | Aryl Sulfones |

| Sulfinic Acid | Ligation | Aryl-Nitroso Compounds | N-Sulfonyl Hydroxylamine Adducts |

| Hydroxyl/Aryl Rings | Electrophilic Substitution | Halogens, Nitrating agents | Functionalized Biphenyls |

| Hydroxyl & Sulfinic Acid | Metal Coordination | Metal Salts (e.g., ZnCl₂, Cu(OAc)₂) | Metal Complexes/MOFs |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding future experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, including the torsional angle between the phenyl rings, which is crucial for understanding its potential atropisomerism. It can also predict spectroscopic data (NMR, IR), pKa values, and bond dissociation energies, offering insights into its reactivity. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments. This would be particularly useful for studying its interaction with biological macromolecules, such as enzymes, or its self-assembly behavior in solution.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular activity, QSAR models could be developed to correlate structural features with activity, enabling the rational design of more potent compounds.

Interactive Table: Application of Computational Models

| Computational Method | Predicted Properties/Applications | Rationale |

| Density Functional Theory (DFT) | Molecular geometry, conformational analysis, pKa, spectroscopic properties, reaction mechanisms. | Provides fundamental electronic structure information and energetic profiles for reactions. nih.gov |

| Molecular Dynamics (MD) | Enzyme-substrate interactions, self-assembly behavior, conformational flexibility in solution. | Simulates the time-evolution of the system, revealing dynamic interactions and processes. |

| QSAR | Prediction of biological activity for derivatives. | Correlates chemical structure with biological activity to guide lead optimization. |

| Ab initio methods | High-accuracy bond dissociation energies. | Provides benchmark data for understanding radical reactivity. nih.gov |

Integration into Supramolecular and Materials Science Research

The unique combination of a chiral biphenyl backbone with hydrogen-bonding and metal-coordinating functional groups makes this compound a promising candidate for applications in supramolecular chemistry and materials science.

Metal-Organic Frameworks (MOFs): The hydroxyl and sulfinic acid groups could serve as linker functionalities to coordinate with metal ions, forming novel 2D or 3D MOFs. The biphenyl unit would provide rigidity and porosity, and its inherent chirality could lead to the synthesis of enantioselective catalysts or separation materials.

Supramolecular Assemblies: The molecule's ability to participate in hydrogen bonding (donor from hydroxyl and sulfinic acid, acceptor from sulfinyl oxygens) could be exploited to create self-assembling systems like gels, liquid crystals, or nanofibers. nih.gov

Functional Polymers: The compound could be incorporated into polymers, either as a monomer or as a functional pendant group. This could imbue the resulting polymer with specific properties, such as enhanced thermal stability, specific ligand-binding capabilities, or chirality.

The exploration of this molecule in these advanced fields is currently nascent, representing a significant opportunity for innovation in the design of new functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。